

## No Link Found Between DS21360717 and Alpha-Synuclein Pathology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS21360717 |           |
| Cat. No.:            | B10815245  | Get Quote |

An extensive review of scientific and pharmaceutical databases reveals no direct association between the compound identifier **DS21360717** and research into alpha-synuclein pathology. The requested in-depth technical guide or whitepaper on the impact of **DS21360717** on alpha-synuclein cannot be produced as no public data, experimental studies, or clinical trials on this specific topic were found.

Initial searches combining "**DS21360717**" with terms such as "alpha-synuclein," "neurodegeneration," and "Parkinson's disease" did not yield any relevant results. Further investigation into the identity of **DS21360717** has clarified its intended therapeutic area, which is not related to neurodegenerative diseases characterized by alpha-synuclein aggregation.

**DS21360717** is identified as a potent inhibitor of Feline Encephalitis Virus (FES)-related tyrosine kinase (FER).[1] This compound was designed by Daiichi Sankyo as a potential novel anticancer therapy.[1] The mechanism of action of **DS21360717** is centered on inhibiting the protumorigenic activity of FER kinase.[1]

The complete absence of any information linking **DS21360717** to the study of alpha-synuclein pathology makes it impossible to fulfill the request for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams relevant to this topic. The core premise of the user's request is based on a connection that does not appear to exist in the available scientific literature or public databases.

Therefore, no quantitative data, experimental methodologies, or signaling pathways concerning the effect of **DS21360717** on alpha-synuclein can be provided. Researchers, scientists, and



drug development professionals interested in alpha-synuclein pathology should focus on compounds and therapeutic strategies that have been explicitly investigated for their role in synucleinopathies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DS21360717 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [No Link Found Between DS21360717 and Alpha-Synuclein Pathology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815245#ds21360717-s-impact-on-alpha-synuclein-pathology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com